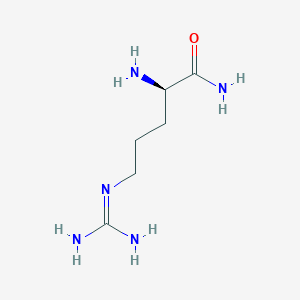

D-Arginine amide dihydrochloride

Beschreibung

BenchChem offers high-quality D-Arginine amide dihydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about D-Arginine amide dihydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

CAS-Nummer |

203308-91-2 |

|---|---|

Molekularformel |

C6H15N5O |

Molekulargewicht |

173.22 g/mol |

IUPAC-Name |

(2R)-2-amino-5-(diaminomethylideneamino)pentanamide |

InChI |

InChI=1S/C6H15N5O/c7-4(5(8)12)2-1-3-11-6(9)10/h4H,1-3,7H2,(H2,8,12)(H4,9,10,11)/t4-/m1/s1 |

InChI-Schlüssel |

ULEBESPCVWBNIF-SCSAIBSYSA-N |

SMILES |

C(CC(C(=O)N)N)CN=C(N)N.Cl.Cl |

Isomerische SMILES |

C(C[C@H](C(=O)N)N)CN=C(N)N |

Kanonische SMILES |

C(CC(C(=O)N)N)CN=C(N)N |

Herkunft des Produkts |

United States |

Contextualization Within Amino Acid Derivative Research

Amino acids and their derivatives are fundamental to nearly all biological processes, serving as the building blocks of proteins, signaling molecules, and metabolic intermediates. amerigoscientific.com Research into amino acid derivatives involves the study of molecules formed through modifications to the basic amino acid structure. amerigoscientific.com These modifications, which can range from simple alterations like methylation or phosphorylation to more complex changes like the formation of peptides, can significantly alter the function and properties of the original amino acid. amerigoscientific.com

D-Arginine amide dihydrochloride (B599025) fits within this context as a synthetically created derivative. cymitquimica.com Its parent molecule, arginine, is a key player in cellular homeostasis and nitrogen metabolism, serving as a precursor for the synthesis of nitric oxide and polyamines. researchgate.net The derivatization of D-arginine into its amide dihydrochloride form is a targeted chemical modification designed to produce a compound with specific characteristics, such as enhanced stability or solubility, making it suitable for particular research applications. cymitquimica.comchemimpex.com The study and use of such derivatives are crucial for advancing our understanding of complex biological systems and for developing new molecular tools for research. researchgate.netresearchgate.net

Significance of D Enantiomers in Biochemical and Synthetic Applications

Strategies for D-Arginine Amide Dihydrochloride Synthesis

The creation of D-arginine amide dihydrochloride involves sophisticated chemical strategies, beginning with the synthesis of the core D-arginine structure and culminating in its specific amide and salt forms. This process is crucial for producing a compound with the precise stereochemistry and functionality required for its various applications.

Chemical Synthesis Approaches for Non-Natural Arginine Derivatives

The synthesis of non-natural arginine derivatives, including the D-enantiomer, relies heavily on the strategic use of protecting groups and specialized guanidinylating reagents. acs.orgmdpi.com The guanidinium (B1211019) group of arginine is strongly basic, making it highly reactive and necessitating protection during many synthetic steps to prevent unwanted side reactions. acs.org

One established method for creating arginine analogs involves the guanidinylation of an ornithine precursor. mdpi.com For example, Nα-Fmoc-Ornithine can be used as a starting material, where the δ-amino group is targeted for guanidinylation. mdpi.com The synthesis of the amide functionality can be achieved through several routes, often involving the activation of the carboxylic acid group of the protected D-arginine, followed by reaction with ammonia (B1221849) or an ammonia equivalent. google.comchemistrysteps.com

Table 1: Examples of Guanidinylating Reagents acs.orgmdpi.comresearchgate.net

| Reagent Name | Abbreviation | Key Features |

| N,N′,N′′-tri-Boc-guanidine | - | Reacts with alcohols under Mitsunobu conditions. acs.org |

| N,N′-di-Boc-N′′-triflylguanidine | Goodman's Reagent | Highly reactive; used for guanidinylating amines in solution and on solid phase. acs.orgmdpi.com |

| Pyrazole-1-carboxamidine hydrochloride | - | A commonly used electrophilic amidine species. mdpi.com |

| S-methylisothiourea | - | A classic reagent for introducing the guanidine (B92328) group. mdpi.com |

Considerations for Salt Form Derivatization

The formation of the dihydrochloride salt is a critical final step in the synthesis of D-arginine amide dihydrochloride. This salt form enhances the compound's stability and solubility in aqueous solutions, which is often essential for its application in research and development. chemimpex.com The process involves treating the free base of D-arginine amide with at least two equivalents of hydrochloric acid (HCl). asm.org

The formation of hydrochloride salts of amino acids and their derivatives can be achieved by several methods. A common laboratory technique involves dissolving the amino acid amide in a suitable organic solvent, such as diethyl ether, and then bubbling gaseous HCl through the solution. researchgate.net This method often results in the immediate precipitation of the hydrochloride salt, which can then be isolated by filtration. researchgate.net Alternatively, a solution of HCl in an organic solvent or concentrated aqueous HCl can be added to a solution of the base. google.com However, using aqueous HCl can sometimes lead to lower yields due to the solubility of the resulting salt in water. google.com

For large-scale production, careful control of crystallization conditions is necessary to ensure high purity and yield. The choice of solvent is crucial, as it must dissolve the free base but promote the precipitation of the hydrochloride salt. researchgate.netgoogle.com Anhydrous conditions are often preferred to obtain the anhydrous salt form. researchgate.net Techniques such as passing an aqueous solution of the salt through a column of crosslinked poly-4-vinylpyridine have also been developed to efficiently recover amino acids from their strong acid salts. umich.edu

Functionalization and Conjugation of D-Arginine Amide Dihydrochloride

The unique chemical structure of D-arginine amide dihydrochloride, with its primary amide, chiral center, and cationic guanidinium group, makes it a valuable building block for creating more complex molecules with tailored biological or physicochemical properties.

Integration into Bioactive Conjugates: Vancomycin-D-Arginine Systems

A significant area of research involves the covalent attachment of D-arginine to the antibiotic vancomycin (B549263). asm.orgnih.govnih.gov Vancomycin is a glycopeptide antibiotic that is highly effective against many Gram-positive bacteria but generally lacks activity against Gram-negative bacteria due to its inability to penetrate their outer membrane. nih.govacs.org

Researchers have discovered that conjugating a single D-arginine residue to the C-terminus of vancomycin can dramatically alter its spectrum of activity. nih.govnih.gov The resulting vancomycin-D-arginine (V-r) conjugate has shown the ability to inhibit the growth of certain Gram-negative bacteria, including carbapenem-resistant E. coli. asm.orgnih.gov The proposed mechanism involves the cationic arginine moiety facilitating the transport of the entire conjugate across the bacterial outer membrane, allowing the vancomycin core to reach its target—peptidoglycan synthesis—in the periplasm. nih.govnih.gov The synthesis of these conjugates typically involves a single chemical step reacting vancomycin hydrochloride with D-arginine amide dihydrochloride, followed by purification. asm.org This modification represents a promising strategy for repurposing existing antibiotics to combat drug-resistant pathogens. acs.org

Incorporation into Peptide Structures

D-arginine amide is frequently incorporated into synthetic peptides to enhance their properties. google.comnih.gov In solid-phase peptide synthesis (SPPS), the use of a C-terminal amide is common, and resins like the Rink Amide resin are specifically designed to yield a peptide amide upon cleavage. nih.gov The incorporation of a D-amino acid, such as D-arginine, can increase the peptide's resistance to degradation by proteases, thereby extending its biological half-life.

The synthesis of peptides containing D-arginine at the C-terminus requires careful planning. google.comoup.com During SPPS, the reactive guanidinium side chain of arginine is typically protected with groups like Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) to prevent side reactions. rsc.org The synthesis proceeds by sequential coupling of Nα-protected amino acids to the growing peptide chain anchored to a solid support. oup.com Recent advancements focus on improving the sustainability of SPPS by using side-chain unprotected arginine, which increases atom economy and reduces impurities, though this requires optimized coupling conditions. rsc.org The resulting peptides, such as octa-D-arginine amide, are being investigated as cell-penetrating peptides capable of transporting therapeutic cargo across cell membranes. nih.govresearchgate.net

Derivatization for Cationic Surfactant Development

The amphiphilic nature of arginine derivatives, combining a hydrophilic guanidinium headgroup with a modifiable hydrophobic tail, makes them excellent candidates for the development of novel cationic surfactants. sapub.orgarpnjournals.org These amino acid-based surfactants are of interest due to their potential for high biodegradability and low toxicity compared to traditional surfactants like quaternary ammonium (B1175870) compounds. sapub.orgmdpi.com

Synthesis of these surfactants typically involves the N-acylation of the α-amino group of D-arginine (or its ester/amide) with a long-chain fatty acid chloride, a process often carried out under Schotten-Baumann conditions. sapub.org The length of the acyl chain (e.g., octanoyl, nonanoyl, myristoyl) can be varied to fine-tune the physicochemical properties of the resulting surfactant, such as its critical micelle concentration (CMC) and surface activity. sapub.org

Furthermore, more complex "gemini" surfactants have been synthesized by linking two Nα-acyl-arginine units together with a spacer. mdpi.comnih.govnih.gov These dimeric structures often exhibit superior surface properties and antimicrobial activity compared to their monomeric counterparts, attributed to the presence of two cationic charges and two hydrophobic tails. mdpi.com The synthesis of these gemini (B1671429) surfactants can be achieved through chemo-enzymatic methods, for example, using the enzyme papain to catalyze the formation of amide bonds between Nα-acyl-arginine esters and a diaminoalkane spacer. nih.gov

Table 2: Properties of Nα-Acyl Arginine-Based Surfactants sapub.org

| Surfactant (Nα-acyl-L-Arginine ethyl ester) | Acyl Chain Length | Key Physicochemical Property |

| Nα-Octanoyl-L-Arginine ethyl ester (CAE) | C8 | Soluble over a wide pH range (2-11.5). sapub.org |

| Nα-Nonanoyl-L-Arginine ethyl ester (NAE) | C9 | Exhibits antimicrobial properties; solubility is pH-dependent. sapub.org |

| Nα-Myristoyl-L-Arginine ethyl ester (MAE) | C14 | Higher surface activity and lower CMC compared to shorter chain analogs. sapub.org |

Applications in Fluorescent Probe Design

The development of fluorescent probes for detecting specific biomolecules is a significant area of chemical biology. D-Arginine has been utilized in the design of such probes, particularly for the enantioselective recognition of arginine itself.

In one study, a pair of chiral fluorescent probes, (R)-5 and (S)-5, were synthesized based on a BINOL framework. These probes demonstrated the ability to selectively recognize D-arginine and L-arginine through fluorescence enhancement. rsc.org The enantioselective fluorescence enhancement ratios were significant, highlighting the potential for these probes in the qualitative and quantitative analysis of arginine enantiomers. rsc.org The limits of detection for D-arginine and L-arginine were determined to be 4.84 × 10⁻⁷ M and 3.35 × 10⁻⁷ M, respectively. rsc.org

Another approach involved the design of a fluorescent probe where D-arginine was used to circumvent hydrolysis by peptidases in plant systems. A fluorescence dye was attached to the carboxylate group of D-arginine via an amide bond to prevent hydrolysis by esterases. This strategic use of D-arginine amide allows for the creation of more stable probes for biological imaging.

Furthermore, a colorimetric and fluorescent dual-signal chemosensor was developed for the detection of lysine (B10760008) and arginine. acs.org This probe, based on a benzoxadiazole fluorophore, exhibited a "turn-on" fluorescent response and a distinct color change in the presence of these basic amino acids. acs.org The probe was successfully used to visualize arginine in living cells and to detect amine groups in solid-phase peptide synthesis, offering a potential alternative to the traditional Kaiser test. acs.org

Table 1: Fluorescent Probes Utilizing Arginine Derivatives

| Probe/Sensor | Target Analyte(s) | Detection Principle | Limit of Detection (LOD) | Reference |

|---|---|---|---|---|

| (R)-5 and (S)-5 | D-Arginine / L-Arginine | Enantioselective fluorescence enhancement | 4.84 × 10⁻⁷ M (D-Arg), 3.35 × 10⁻⁷ M (L-Arg) | rsc.org |

| Coumarin-based probe | Leaf-movement factor | Fluorescence | Not specified |

Synthesis of Arginase Inhibitors

Arginase is an enzyme that plays a critical role in the urea (B33335) cycle by hydrolyzing L-arginine to L-ornithine and urea. mdpi.comnih.gov Its overactivity is implicated in various diseases, making it a key target for inhibitor development. mdpi.comnih.gov While L-arginine is the natural substrate, derivatives of D-arginine have also been explored in the synthesis of arginase inhibitors.

Research has shown that the stereochemistry of amino acid-based inhibitors is crucial for their binding affinity and efficacy. google.com Generally, the L-stereoisomers are preferred for tight binding to the active site of human arginase. google.com However, D-stereoisomers are being investigated for their potential as antibacterial agents, specifically targeting D-arginase found in certain bacteria like Pseudomonas aeruginosa. google.com

The synthesis of various classes of arginase inhibitors has been a focus of medicinal chemistry. These include analogues of Nω-hydroxy-l-arginine (NOHA) and boronic acid derivatives. nih.govnih.gov While the core structures are often based on L-amino acids to target human arginase, the exploration of D-amino acid derivatives continues, particularly for developing selective inhibitors for microbial enzymes.

Preparation of Dimethylarginine Dimethylaminohydrolase (DDAH) Amide Analogues

Dimethylarginine dimethylaminohydrolase (DDAH) is an enzyme responsible for the metabolism of asymmetric dimethylarginine (ADMA) and N-monomethyl arginine (NMMA), which are endogenous inhibitors of nitric oxide synthase (NOS). nih.govresearchgate.net Inhibition of DDAH is a therapeutic strategy for conditions associated with excessive nitric oxide (NO) production. mdpi.com

The synthesis of DDAH inhibitors often involves the creation of arginine analogues. Due to the instability of ester moieties during crystallization, more stable amide analogues of arginine have been synthesized for structural and biological activity studies. ucl.ac.uk

In one synthetic approach, amide analogues were prepared starting from Boc-Orn(Fmoc)-OH. ucl.ac.uk Amide formation via an EDCI and HOBT coupling reaction yielded various amides, which were then further reacted to form the desired guanidine-containing DDAH inhibitor analogues. ucl.ac.uk The stability of the amide bond makes these compounds more suitable for further investigation.

A study on arginine analogues as DDAH-1 inhibitors described the synthesis of several novel compounds. nih.govresearchgate.net One such analogue, characterized by an acylsulfonamide isosteric replacement of the carboxylate, demonstrated a significantly greater inhibitory potential compared to the known DDAH-1 inhibitor, L-257. nih.gov Molecular dynamics simulations provided insights into the stabilizing interactions within the DDAH-1 active site, explaining the enhanced inhibitory activity. nih.gov

Table 2: Compound Names Mentioned

| Compound Name | |

|---|---|

| D-Arginine amide dihydrochloride | |

| (R)-5 | |

| (S)-5 | |

| L-Arginine | |

| L-Ornithine | |

| Urea | |

| Nω-hydroxy-l-arginine (NOHA) | |

| Asymmetric dimethylarginine (ADMA) | |

| N-monomethyl arginine (NMMA) | |

| L-257 | |

| Boc-Orn(Fmoc)-OH |

Biochemical Roles and Mechanistic Investigations

Enzymatic Interactions and Substrate Specificity

Role as a Substrate in Arginine Metabolism Studies

Arginine is a crucial amino acid involved in multiple metabolic pathways, serving as a precursor for the synthesis of nitric oxide, creatine, urea (B33335), polyamines, proline, and glutamate (B1630785). nih.gov The metabolism of arginine is complex, with the free arginine pool being derived from diet, endogenous synthesis, and the breakdown of cellular proteins. nih.gov D-Arginine amide dihydrochloride (B599025) is utilized in research to investigate the intricacies of arginine metabolism. chemimpex.com

The enzymes that utilize arginine as a substrate include arginyl-tRNA synthetase, nitric oxide synthases (NOS), arginases, arginine:glycine amidinotransferase, and arginine decarboxylase. nih.gov The study of these enzymatic reactions is essential for understanding a wide range of physiological and pathophysiological conditions. nih.gov

Modulation of Nitric Oxide Pathways

Nitric oxide (NO) is a critical signaling molecule synthesized from L-arginine by nitric oxide synthases (NOS). nih.govcreative-peptides.com This pathway is fundamental in regulating various physiological processes, including vasodilation and immune responses. creative-peptides.comnih.gov D-Arginine amide dihydrochloride is noted for its potential to enhance nitric oxide production, making it a valuable compound in cardiovascular research. chemimpex.com

The three main isoforms of NOS are endothelial NOS (eNOS), neuronal NOS (nNOS), and inducible NOS (iNOS). nih.govmaastrichtuniversity.nl All three isoforms catalyze the conversion of L-arginine to L-citrulline and NO. nih.govmaastrichtuniversity.nl The regulation of NOS activity is complex and can be influenced by various factors, including the availability of L-arginine. nih.gov The citrulline produced in this reaction can be recycled back to arginine, a pathway known as the citrulline-NO or arginine-citrulline pathway. wikipedia.org

Interplay with D-Arginine Dehydrogenase (PaDADH) and L-Arginine Dehydrogenase (PaLADH) Systems

In Pseudomonas aeruginosa, a two-enzyme system exists for the conversion of D-arginine to L-arginine, enabling the bacterium to utilize D-arginine as a nutrient. gsu.edu This system comprises D-arginine dehydrogenase (PaDADH) and L-arginine dehydrogenase (PaLADH). gsu.edu

PaDADH is a flavoprotein that oxidizes D-arginine to iminoarginine, which can then non-enzymatically hydrolyze to ketoarginine and ammonia (B1221849). gsu.edunih.gov PaDADH exhibits broad substrate specificity for D-amino acids. nih.gov PaLADH, the second enzyme in this system, catalyzes the conversion of ketoarginine and ammonia to L-arginine. gsu.edu It is hypothesized that PaDADH and PaLADH may form a protein complex to facilitate this conversion. gsu.edu A study on an active site mutation in PaDADH (E246L) revealed a gain of reactivity with molecular oxygen, leading to the production of superoxide (B77818). nih.gov

Mechanistic Studies of Nitric Oxide Synthase (NOS) Inhibition by Arginine Derivatives

The development of specific inhibitors for the different isoforms of nitric oxide synthase (NOS) is a significant area of research due to the diverse physiological roles of nitric oxide. nih.gov Many NOS inhibitors are derivatives or analogs of arginine. nih.gov

These inhibitors can act through various mechanisms, including competitive inhibition and reaction-based inactivation. nih.gov For example, L-NMA (NG-monomethyl-L-arginine) acts as a competitive inhibitor for all NOS isoforms and can also be a reaction-based inhibitor for iNOS and nNOS. nih.gov The inhibitory potency of these arginine-based compounds can be influenced by modifications to their structure, such as at the Nω-alkyl substituent. nih.gov Some amidine-containing molecules, which are structurally related to arginine, have been studied as inactivators of iNOS. nih.govescholarship.org

| Inhibitor | Mechanism | Selectivity | Reference |

|---|---|---|---|

| L-NMA | Competitive, Reaction-based (for iNOS/nNOS) | Non-selective | nih.gov |

| L-NIO | Inactivator | iNOS | nih.govescholarship.org |

| L-NPLA | Reversible, Reaction-based (for nNOS) | nNOS preferential | nih.gov |

| Nω-allyl-L-arginine | Competitive, Reaction-based (for iNOS/nNOS) | Non-selective competitive, reaction-based for iNOS/nNOS | nih.gov |

Research into Arginase Inhibitory Mechanisms

Arginase is an enzyme that catalyzes the hydrolysis of L-arginine to L-ornithine and urea. mdpi.commedchemexpress.com It exists in two isoforms, Arginase I and Arginase II, which differ in their tissue distribution and subcellular localization. medchemexpress.com By competing with NOS for their common substrate, L-arginine, arginase activity can influence the production of nitric oxide. mdpi.com

Inhibition of arginase is a therapeutic strategy for diseases where increased arginase activity contributes to pathology. google.com Many arginase inhibitors are amino acid-based. mdpi.com For instance, NOHA, an intermediate in NO biosynthesis, is a potent arginase inhibitor. mdpi.com The development of selective and reversible arginase inhibitors, such as nor-NOHA, is an active area of research. medchemexpress.com It was previously unknown whether D-arginine could inhibit arginase. google.com

Molecular Mechanisms of Action

Impact on Protein Aggregation and Stability

Arginine, a naturally occurring amino acid, is widely recognized for its ability to suppress protein aggregation and enhance protein stability. researchgate.netoup.comnih.gov This property is crucial in various biotechnological applications, particularly in the refolding of recombinant proteins. researchgate.netoup.com The mechanism behind arginine's stabilizing effect is multifaceted and involves direct interactions with protein surfaces, as well as modulation of the solution properties.

One of the primary mechanisms by which arginine inhibits aggregation is by interacting with and shielding charged and aromatic amino acid residues on the protein surface. nih.gov The guanidinium (B1211019) group of arginine can form salt bridges with negatively charged residues like aspartate and glutamate, while also engaging in cation-π interactions with aromatic residues such as tryptophan, tyrosine, and phenylalanine. nih.govacs.orgnih.gov These interactions can prevent the formation of intermolecular salt bridges and hydrophobic contacts that are often the precursors to aggregation. acs.orgnih.gov By binding to these aggregation-prone regions, arginine effectively creates "unproductive" encounter complexes that are less likely to lead to the formation of stable aggregates. acs.orgnih.gov

Furthermore, arginine has been observed to self-associate in aqueous solutions, forming clusters. nih.gov While one theory proposed that these clusters might sequester hydrophobic patches on proteins, subsequent simulations suggested this is not the primary mechanism. acs.org Instead, the inhibition of aggregation by arginine is thought to be similar to that of free guanidinium ions, which block anionic side chains. nih.gov Another proposed mechanism is the "neutral crowder" effect, where arginine, being larger than water, is preferentially excluded from the space between interacting protein molecules, thus disfavoring their association. nih.gov

While most studies have focused on L-arginine, the principles of its interaction with proteins are largely applicable to its D-isomer. The chemical properties of the guanidinium group and the amino acid backbone are stereochemically independent in their fundamental interactions with protein surfaces. However, below a certain concentration, arginine has been shown to potentially enhance the aggregation of certain proteins like BSA and β-lactoglobulin, indicating that its effects can be protein-specific. core.ac.uk

The ability of arginine to prevent protein aggregation is a significant area of research, particularly in the context of neurodegenerative diseases characterized by protein misfolding and aggregation, such as Alzheimer's disease. researchgate.net Cationic, arginine-rich peptides are being investigated for their potential to inhibit the aggregation of amyloidogenic proteins. researchgate.net

Table 1: Effects of Arginine on Protein Aggregation

| Protein Studied | Effect of Arginine | Proposed Mechanism | Reference |

| Myoglobin | Inhibition of amorphous aggregation | Blockage of anionic side chains (D- and E-) by the guanidinium group, preventing interprotein salt bridges. | acs.orgnih.gov |

| Lysozyme | Suppression of aggregation during refolding | Enhanced in vitro refolding yield. | researchgate.net |

| Polyglutamine (polyQ) | Inhibition of aggregation | Prevents the formation of intramolecular β-sheet structures. | researchgate.netacs.org |

| Insulin | Slowing of protein-protein association | Preferential exclusion from protein-protein encounter complexes ("neutral crowder" effect). | nih.gov |

| Bovine Serum Albumin (BSA) | Enhancement of heat-induced aggregation at certain concentrations | Arginine may act as a bridge between acidic residues on different protein molecules. | core.ac.uk |

Investigation of Membrane Interaction Mechanisms of Arginine-Based Surfactants

Arginine-based surfactants are a class of molecules that have garnered significant interest due to their interactions with lipid membranes, which are fundamental to their antimicrobial and cell-penetrating properties. These surfactants typically consist of a polar arginine headgroup and a nonpolar hydrocarbon tail. researchgate.netrsc.org

The interaction of these surfactants with lipid bilayers is governed by a combination of electrostatic and hydrophobic forces. The positively charged guanidinium group of the arginine headgroup interacts favorably with the negatively charged phosphate (B84403) groups of anionic lipids, such as those found in bacterial membranes, through electrostatic interactions and bidentate hydrogen bonding. mdpi.comreading.ac.uk This interaction is a key factor in their selective antimicrobial activity. reading.ac.uk

Studies using techniques like differential scanning calorimetry and fluorescence anisotropy have shown that arginine-based surfactants, such as arginine N-lauroyl amide dihydrochloride, can incorporate into lipid membranes, affecting their fluidity and phase transition behavior. researchgate.net The hydrophobic tail of the surfactant inserts into the nonpolar core of the lipid bilayer. researchgate.net The efficiency of this insertion and the resulting membrane perturbation depend on the length of the alkyl chain. rsc.org For instance, Bz-Arg-NHC12, with a longer alkyl chain, exhibits better surface properties than Bz-Arg-NHC10. rsc.org

At concentrations above their critical micellar concentration (CMC), these surfactants can solubilize membranes through a micellar attack mechanism. rsc.org However, at lower concentrations, the mechanism appears to involve the insertion of surfactant monomers into the membrane, leading to changes in cell shape and the shedding of microvesicles. rsc.org Molecular dynamics simulations have provided further insight, suggesting that the positioning of the surfactant molecule within the bilayer is determined by lipid-surfactant hydrogen bonding. researchgate.net

The interaction is not limited to anionic membranes. Arginine-based surfactants can also interact with zwitterionic membranes, which are characteristic of mammalian cells, though the nature of the interaction may differ. reading.ac.uk For example, some arginine-containing surfactant-like peptides have been observed to cause the tubulation of zwitterionic vesicles. reading.ac.uk

Table 2: Interaction of Arginine-Based Surfactants with Model Membranes

| Surfactant | Model Membrane | Observed Effect | Technique(s) | Reference |

| Arginine N-lauroyl amide dihydrochloride (ALA) | Dipalmitoylphosphatidylcholine (DPPC) liposomes | Incorporation into the lipid membrane, altering its properties. | Differential Scanning Calorimetry, Fluorescence Anisotropy | researchgate.net |

| Bz-Arg-NHC10, Bz-Arg-NHC12 | Human Red Blood Cell (HRBC) membranes | Membrane solubilization above CMC; microvesicle release at lower concentrations. | Atomic Force Microscopy | rsc.org |

| Capped Ala6-Arg (capA6R) | Anionic (POPE/POPG) vesicles | Incorporation into the bilayer with β-sheet formation. | Small-Angle X-ray Scattering (SAXS), Cryo-TEM, Circular Dichroism | reading.ac.uk |

| Capped Ala6-Arg (capA6R) | Zwitterionic (POPC/DOPC) vesicles | Tubulation of vesicles without deep penetration. | Small-Angle X-ray Scattering (SAXS), Cryo-TEM, Circular Dichroism | reading.ac.uk |

| R3L12 (arginine-leucine surfactant-like peptide) | Anionic (DPPG) or Zwitterionic (DPPE) liposomes | Interaction with and restructuring of lipid vesicles. | Small-Angle X-ray Scattering (SAXS), Cryo-TEM | acs.org |

Influence on Cellular Permeability of Arginine-Rich Peptides

Arginine-rich peptides are a prominent class of cell-penetrating peptides (CPPs), which are short peptides capable of traversing cellular membranes and delivering various molecular cargoes into cells. nih.govmdpi.combachem.com The high density of positively charged guanidinium groups in these peptides is crucial for their interaction with the negatively charged components of the cell surface, such as proteoglycans and phospholipids. mdpi.com

The mechanism of cellular entry for arginine-rich CPPs is complex and can involve multiple pathways. One proposed mechanism is direct penetration of the plasma membrane. nih.gov This can occur through the formation of transient pores or channels in the membrane, leading to increased ionic permeability. nih.gov Studies have shown that arginine-rich peptides can induce ionic currents across both model phospholipid bilayers and the membranes of living cells. nih.gov

Another significant mechanism involves the initial binding of the peptides to anionic groups on the cell surface, including phosphate, carboxylate, and sulfate (B86663) groups. mdpi.com This binding is thought to promote uptake. A more recently proposed model suggests that arginine-rich CPPs induce the formation of multilamellar structures at the cell surface, which then enter the cell through a fusion process, a mechanism that is qualitatively different from direct translocation through a pore. pnas.org

The efficiency of cellular uptake is influenced by the number of arginine residues in the peptide sequence. mdpi.com Research indicates that peptides with 7 to 15 arginine residues often exhibit the most efficient cellular uptake. mdpi.com The cellular context is also important; the uptake mechanism can vary depending on the cell type and the lipid composition of its membrane. nih.gov For instance, in HeLa cells, direct penetration by nona-arginine (B115151) (R9) occurs at high concentrations and involves the activation of sphingomyelinase, whereas in HEK cells, direct permeation happens even at low concentrations and is dependent on membrane fluidity. nih.gov

Table 3: Mechanisms of Cellular Entry for Arginine-Rich Peptides

| Peptide | Cell/Membrane System | Proposed Mechanism of Entry | Key Findings | Reference |

| Arg-9 | Phospholipid bilayers, HUA smooth muscle cells, osteosarcoma cells | Pore formation | Increased ionic permeability of membranes. | nih.gov |

| Nona-arginine | Vesicles and live cells | Induction of membrane multilamellarity and fusion | Entry mechanism analogous to calcium-induced vesicle fusion. | pnas.org |

| Nona-arginine (R9) | HeLa and HEK cells | Direct penetration (concentration and cell-type dependent) | In HeLa cells, involves sphingomyelinase activation; in HEK cells, depends on membrane fluidity. | nih.gov |

| Oligoarginines (Rn, n=4-16) | General mammalian cells | Binding to anionic surface groups followed by internalization | Optimal uptake for peptides with 7-15 arginine residues. | mdpi.com |

Role in Modulating Enzyme Active Site Dynamics and Substrate Recognition

The interaction of D-arginine and its analogs with enzymes is a critical area of study, particularly for understanding enzyme mechanism and specificity. D-arginine dehydrogenase from Pseudomonas aeruginosa (PaDADH) is a flavoprotein that has been extensively studied in this context. nih.govresearchgate.netnih.govresearchgate.net This enzyme catalyzes the oxidation of D-amino acids. researchgate.net

Structural and kinetic studies of PaDADH have revealed that the enzyme's active site is highly dynamic. gsu.edu A flexible surface loop can act as an "active site lid," playing a role in substrate recognition and binding. researchgate.net The binding of different substrates, such as iminoarginine and iminohistidine, occurs in distinct modes within the active site, which accounts for the enzyme's broad substrate specificity and the significant differences in catalytic efficiency for various D-amino acids. researchgate.net

Mutations within the active site of PaDADH can significantly alter its catalytic properties. For example, replacing tyrosine 249 with phenylalanine (Y249F) unlocks a metastable conformational state not accessible to the wild-type enzyme. nih.gov This altered conformation changes the electronics of the flavin cofactor and leads to the formation of an inactive, modified FAD. nih.gov Similarly, mutating glutamate 246 to leucine (B10760876) (E246L) induces reactivity with molecular oxygen, a feature not prominent in the wild-type enzyme. researchgate.netnih.gov

Interestingly, mutations far from the active site can also modulate enzyme function through long-range dynamical effects. semanticscholar.org A mutation in a loop approximately 10 Å away from the active site of PaDADH was shown to shift the enzyme's conformational dynamics, leading to a significant decrease in the rates of substrate association and product release. semanticscholar.org

In other enzyme systems, arginine residues play a crucial role in substrate recognition. For instance, in many protein kinases, there is a strong preference for arginine at specific positions in their substrate sequences. plos.org Computational studies have helped to characterize the binding pockets for these arginine residues. plos.org Similarly, in human cytochrome P450 2J2, arginine 117 is important for the recognition of certain substrates through hydrogen bonding. nih.govmdpi.com The mechanisms of substrate recognition by enzymes like Protein Arginine Methyltransferase I are also an active area of investigation. usu.edu

Table 4: Modulation of Enzyme Function by D-Arginine and Related Interactions

| Enzyme | Modification/Interaction | Effect | Reference |

| D-arginine dehydrogenase (PaDADH) | Y249F mutation in the active site | Unlocks a transient conformational state, alters cofactor reactivity. | nih.gov |

| D-arginine dehydrogenase (PaDADH) | E246L mutation in the active site | Induces oxygen reactivity, leading to superoxide formation. | researchgate.netnih.gov |

| D-arginine dehydrogenase (PaDADH) | I335H mutation in a distal loop | Alters conformational dynamics, reducing substrate association and product release rates. | semanticscholar.org |

| Ser/Thr Kinases | Binding of arginine in substrate consensus sequence | Determines substrate specificity. | plos.org |

| Cytochrome P450 2J2 | Interaction of substrate with Arginine 117 | Crucial for substrate recognition via hydrogen bonding. | nih.govmdpi.com |

Studies on Metabolic Pathway Alterations

The administration of D-arginine can lead to significant alterations in metabolic pathways, particularly those related to L-arginine metabolism. plos.orgnih.gov Although D-arginine is often considered the metabolically inert isomer, studies have shown that it can be converted to the L-isomer in animals and can influence the enzymes that metabolize L-arginine. plos.org

In a study on male Sprague-Dawley rats, oral administration of D-arginine was found to increase the protein expression of endothelial nitric oxide synthase (eNOS). plos.orgnih.gov This is notable because L-arginine, in the same study, did not have this effect. L-arginine is a substrate for several key enzymes, including arginase, nitric oxide synthase (NOS), arginine:glycine amidinotransferase (AGAT), and arginine decarboxylase (ADC). plos.orgnih.gov Oral L-arginine was found to decrease arginase expression in the small intestine and AGAT expression in the liver. plos.org

Dysregulation of arginine metabolism is also implicated in various disease states. In chronic persistent asthma, patients have been found to have altered arginine biosynthesis, with lower levels of L-arginine and citrulline. mdpi.com This suggests that the balance of arginine metabolism is vital in the pathogenesis of asthma. mdpi.com

Similarly, in certain types of cancer, such as gastric cancer, there is a reprogramming of L-arginine metabolism. nih.gov This includes reduced systemic levels of arginine, citrulline, and ornithine, and altered expression of key enzymes in the tumor tissue. nih.gov In a mouse model of retinal degeneration, altered arginine-related metabolic pathways were also identified as a key feature. arvojournals.org These studies highlight the central role of arginine metabolism in cellular health and disease and indicate that perturbations, including those potentially induced by D-arginine administration, can have widespread physiological effects.

Applications in Biological Research Models

In Vitro Studies

Evaluation of Antimicrobial Properties in Bacterial Assays

D-Arginine amide dihydrochloride (B599025) has been utilized in the synthesis of novel antimicrobial agents. In one study, it was a key component in the single-step chemical synthesis of vancomycin-D-arginine (V-r). nih.gov This conjugate demonstrated significant antimicrobial activity against Escherichia coli, including strains that produce β-lactamases. nih.gov The minimum inhibitory concentration (MIC) of V-r against E. coli was found to be in the range of 8 to 16 μg/ml. nih.gov Notably, the frequency of resistance development in E. coli to V-r was extremely low. nih.gov

Furthermore, research into D-amino acid-based surfactants has highlighted the antimicrobial potential of D-arginine derivatives. nih.govacs.org For instance, N-α-lauroyl-D-arginine ethyl ester hydrochloride (D-LAE) has shown antibacterial activity against both Gram-positive and Gram-negative bacteria. nih.govacs.org Studies have also explored arginine N-alkyl amide dihydrochlorides, which exhibit a broad spectrum of action against various bacteria. ub.edu The antimicrobial efficacy of these surfactants is influenced by the length of the alkyl chain, with optimal activity often observed with a chain of 12 carbon atoms. ub.edu

Table 1: Antimicrobial Activity of D-Arginine Derivatives

| Compound | Target Organism | Key Finding |

| Vancomycin-D-arginine (V-r) | Escherichia coli | MIC of 8-16 μg/ml; low frequency of resistance. nih.gov |

| N-α-lauroyl-D-arginine ethyl ester hydrochloride (D-LAE) | Gram-positive and Gram-negative bacteria | Broad-spectrum antibacterial activity. nih.govacs.org |

| Arginine N-alkyl amide dihydrochlorides | Gram-positive and Gram-negative bacteria | Activity influenced by alkyl chain length. ub.edu |

Neurobiological and Cardiovascular Research Applications

D-Arginine amide dihydrochloride is a recognized tool in both neurobiological and cardiovascular research. cymitquimica.com Its role in enhancing nitric oxide production makes it particularly valuable for cardiovascular studies. chemimpex.com In the context of neurobiology, D-arginine and its derivatives have been investigated for their neuroprotective effects. mdpi.comnih.gov Poly-D-arginine peptides, for instance, have demonstrated neuroprotective properties in experimental models of brain ischemia. mdpi.com These peptides are resistant to proteases, which enhances their stability for research applications. mdpi.com

In cardiovascular research, D-arginine has been used to study adrenergic receptor-mediated vasoconstriction. nih.gov For example, studies in canine models have utilized selective antagonists to investigate the role of different receptors in regulating vascular conductance at rest and during exercise. nih.gov

Role in Protease Assays and Enzyme Activity Profiling

Derivatives of arginine amides are instrumental in the development of substrates for protease assays. For example, Rhodamine 110, bis-(N-CBZ-L-arginine amide), dihydrochloride (BZAR) is a well-known fluorogenic substrate used for detecting serine protease activity. nih.govbiotium.com The enzymatic cleavage of this non-fluorescent substrate leads to the production of highly fluorescent products, allowing for sensitive and real-time monitoring of protease activity. nih.govnih.gov This method is significantly more sensitive than those using AMC-based substrates. biotium.com

Furthermore, L-arginine hydrochloride has been shown to stabilize enzymes like Pfu polymerase, preventing aggregation and enhancing solubility, which is crucial for maintaining enzyme activity in various biochemical assays. researchgate.net The interactions between arginine and the enzyme are mediated by electrostatic forces. researchgate.net

Investigations in Cellular Models of Disease (e.g., West Nile Virus Infection, Ischemic Stroke)

D-arginine-based peptides have been identified as potent inhibitors of the West Nile Virus (WNV) NS3 proteinase, an enzyme essential for viral replication. nih.gov In in vitro studies using primary neuronal cells, nona-D-Arg-NH2 was shown to reduce WNV infection. nih.gov These D-arginine peptides exhibit inhibitory constants (Ki values) in the nanomolar range against the WNV NS3 proteinase. nih.gov

In the context of ischemic stroke, research has focused on the neuroprotective potential of arginine-rich peptides. frontiersin.org Asymmetric dimethylarginine (ADMA), an endogenous inhibitor of nitric oxide synthase, is a recognized marker for endothelial dysfunction and has been studied in relation to ischemic brain injury. nih.gov Following an ischemic stroke, levels of ADMA are often elevated. nih.gov Multifactorial in vitro models of acute ischemic stroke have been developed to investigate the pro-viable activity of cell-penetrating peptides, including those rich in arginine. researchgate.net

Table 2: D-Arginine Derivatives in Disease Models

| Disease Model | Compound/Derivative | Key Finding |

| West Nile Virus Infection | Nona-D-Arg-NH2 | Reduced WNV infection in primary neurons; potent inhibitor of NS3 proteinase. nih.gov |

| Ischemic Stroke | Arginine-rich peptides | Investigated for neuroprotective effects in in vitro models. frontiersin.orgresearchgate.net |

Research in Myeloma and Neurological Disease Models

D-arginine is utilized in research concerning myeloma and various neurological diseases. medchemexpress.com While L-arginine depletion has been studied as a potential therapeutic strategy in multiple myeloma, research indicates that this may also inadvertently promote myeloma cell survival by stimulating certain signaling pathways. nih.govresearchgate.net

In the broader context of neurological diseases, alterations in the levels of various amino acids, including arginine, are considered hallmarks of the psychological and behavioral changes that occur during neurodegeneration. D-arginine itself has been explored for its neuroprotective properties, particularly in models of neurotoxicity induced by high levels of glucocorticoids. nih.govnih.gov Studies suggest that D-arginine can neutralize the neurotoxic effects of glucocorticoids in the central nervous system. nih.gov

Studies on Adrenergic Receptor Antagonism in Arterial Models

D-arginine has been employed in studies investigating adrenergic receptor antagonism in arterial models. medchemexpress.com For instance, research has shown that D-arginine can antagonize the vasoconstrictive responses to norepinephrine (B1679862) in subcutaneous arteries isolated from humans. medchemexpress.com In canine models, researchers have used antagonists for various adrenergic and non-adrenergic receptors to probe their roles in regulating skeletal muscle blood flow. nih.gov These studies have helped to elucidate the complex interplay of different receptor systems in controlling vascular tone under both resting and exercise conditions. nih.gov

In Vivo Animal Model Investigations

Research has focused on leveraging D-Arginine amide dihydrochloride to create new antimicrobial agents with extended spectra of activity, particularly against Gram-negative bacteria which are notoriously difficult to treat. A notable example is the synthesis of vancomycin-D-arginine (V-r), a conjugate created from vancomycin (B549263) and D-Arginine amide dihydrochloride. researchgate.net The rationale for using the D-isomer of arginine is to reduce the risk of the conjugate being hydrolyzed by proteases in the body. researchgate.net

In preclinical studies, V-r has demonstrated significant antimicrobial potency against Escherichia coli, including strains that express various classes of β-lactamases. researchgate.net The minimum inhibitory concentrations (MICs) of V-r against E. coli were found to be in the range of 8 to 16 μg/ml, a substantial improvement over vancomycin, which had MICs of 64 to 256 μg/ml against the same strains. researchgate.net

In vivo studies using a murine thigh infection model, a common model for assessing antimicrobial efficacy, have shown promising results. In this model, V-r markedly reduced the burden of E. coli UTI89. researchgate.net Treatment with V-r resulted in a bactericidal effect, significantly reducing the bacterial load by up to 2.7 log₁₀ CFU/g below the static level. researchgate.net These effects were found to be statistically superior to those of ciprofloxacin, a standard antibiotic. researchgate.net Given the high renal elimination of vancomycin, it is hypothesized that the V-r conjugate could be a highly targeted therapeutic for combating E. coli-associated complicated urinary tract infections (cUTIs). researchgate.net

Table 1: Antimicrobial Efficacy of Vancomycin-D-arginine (V-r) in a Murine Thigh Infection Model

| Compound | Bacterial Strain | Animal Model | Key Finding | Citation |

|---|---|---|---|---|

| Vancomycin-D-arginine (V-r) | E. coli UTI89 | Murine Thigh Muscle Infection | Reduction of bacterial burden by up to 2.7 log₁₀ CFU/g; superior to ciprofloxacin. | researchgate.net |

| Vancomycin | E. coli UTI89 | Murine Thigh Muscle Infection | Failed to significantly impact E. coli burden at an equivalent dose. | researchgate.net |

D-Arginine is investigated for its neuroprotective potential in the central nervous system (CNS). Studies suggest that D-Arginine can offer protection against neurotoxicity induced by high levels of glucocorticoids, which are known to predispose the CNS to neurological diseases when elevated for prolonged periods. aacrjournals.org The proposed mechanism involves D-Arginine's influence on the nitric oxide (NO) pathway and the generation of reactive oxygen species (ROS). aacrjournals.org A significant finding is that D-Arginine appears to exert these neuroprotective effects without interfering with the beneficial peripheral immunosuppressive and anti-inflammatory actions of glucocorticoids. aacrjournals.org

Furthermore, peptides constructed from D-arginine, known as poly-D-arginine peptides, are noted for their resistance to proteases. mdpi.com This characteristic makes them stable candidates for CNS research. These peptides have demonstrated neuroprotective effects in experimental models of brain ischemic and hypoxic injury. mdpi.com

The metabolism of arginine is a critical node for the regulation of immune responses. usherbrooke.ca Arginine availability and its subsequent catabolism can dictate either pro-inflammatory or anti-inflammatory outcomes, profoundly affecting the biology of immune cells like macrophages, dendritic cells, and T cells. usherbrooke.ca In this context, D-Arginine provides a valuable research tool. For instance, its use in neuroprotection studies has shown that it does not compromise the systemic anti-inflammatory and immunosuppressive effects of glucocorticoids, indicating a specific mode of action within the CNS without altering these broader physiological responses. aacrjournals.org Additionally, research into D-arginine-based antimicrobial conjugates has considered its effects on organ systems, such as the hypothesis of high renal elimination for conjugates intended to treat urinary tract infections. researchgate.net

D-Arginine is a component of synthetic peptides investigated for their pain-relieving properties, particularly in models of neuropathic pain and opioid-induced hyperalgesia (a state of increased pain sensitivity).

One such peptide is DALDA ([D-Arg2, Lys4] (1–4) amide), a dermorphin (B549996) derivative. In a rat model of paclitaxel-induced neuropathic pain, DALDA treatment was found to significantly alleviate pain behaviors. researchgate.net Molecular analyses revealed that its mechanism involves the downregulation of TRP and voltage-gated sodium channels, as well as the inhibition of microglial activation and the subsequent suppression of oxido-nitrosative stress and neuroinflammatory pathways in the dorsal root ganglion and spinal cord. researchgate.net

Other research has focused on developing antagonists for the neuropeptide FF (NPFF) receptors, which are involved in modulating opioid analgesia and hyperalgesia. acs.org An N-acylated-D-Arg-Leu-NH₂ dipeptide was identified as a highly selective antagonist for the NPFF1 receptor, which potently prevents opioid-induced hyperalgesia in animal models. acs.org This line of research highlights how incorporating D-arginine into peptidomimetics can lead to orally active compounds that block hyperalgesia, offering a potential therapeutic strategy to improve the efficacy of opioids in chronic pain treatment. acs.org

Table 2: D-Arginine Containing Peptides in Anti-hyperalgesia Research

| Peptide/Compound | Target/Mechanism | Animal Model | Key Finding | Citation |

|---|---|---|---|---|

| Dermorphin [D-Arg2, Lys4] (1–4) amide (DALDA) | Peripheral mu-opioid receptor activation; Downregulation of ion channels and neuroinflammation. | Rat model of chemotherapy-induced neuropathic pain. | Alleviated evoked and spontaneous ongoing pain. | researchgate.net |

| N-acylated-D-Arg-Leu-NH₂ | Selective Neuropeptide FF1 (NPFF1) Receptor Antagonist | Rodent models of opioid-induced hyperalgesia. | Potently prevents the development of opioid-induced hyperalgesia. | acs.org |

A significant area of research is the use of D-Arginine to sensitize hypoxic tumors to radiotherapy. Tumor hypoxia is a major cause of resistance to radiation treatment. D-Arginine, being a metabolically inert enantiomer of L-arginine, can be used to generate nitric oxide (NO) within the tumor microenvironment. researchgate.netnih.gov This NO production helps to alleviate tumor hypoxia by down-regulating the hypoxia-inducible factor-1alpha (HIF-1α). researchgate.netremedypublications.com

In preclinical murine models of osteosarcoma, D-arginine-loaded metal-organic framework (MOF) nanoparticles have been developed as radiosensitizers. researchgate.netnih.gov When subjected to radiation, these nanoparticles release D-arginine, which generates NO to reduce hypoxia. researchgate.netremedypublications.com The metal framework can also generate free radicals that contribute to killing tumor cells. researchgate.net Studies demonstrated that these D-arginine-loaded nanoparticles significantly enhanced tumor ablation and prevented lung metastasis in mice undergoing radiation therapy. researchgate.netnih.gov This approach effectively increases the sensitivity of the tumor to radiation, allowing for potentially more effective treatment outcomes. researchgate.netijbs.com

Advanced Research Directions and Future Perspectives

Development of Novel D-Arginine Amide Dihydrochloride (B599025) Derivatives for Targeted Research

The synthesis of novel derivatives of D-Arginine amide dihydrochloride is a key strategy to create tailored molecules for specific research applications. By modifying its structure, scientists can enhance properties such as solubility, stability, lipophilicity, and target specificity. The primary goal is to develop compounds that can probe complex biological systems with greater precision.

Research into L-arginine derivatives provides a roadmap for this endeavor. For example, methods have been developed to synthesize L-arginine derivatives with imine structures (Schiff bases) and to evaluate their biological activities, such as antioxidant capacity. farmaciajournal.com Similar synthetic strategies, like reacting D-Arginine amide dihydrochloride with various aldehydes, could yield a library of novel D-isomeric compounds. Another approach involves increasing lipophilicity by attaching alkoxycarbonyl groups to the guanidinium (B1211019) moiety, which could improve the ability of the derivatives to permeate biological membranes for intracellular studies. mdpi.comnih.gov

The synthesis of such derivatives often involves multi-step processes, starting from protected forms of the amino acid and employing various coupling and modification reagents. mdpi.comnih.govgoogle.com For instance, solid-phase peptide synthesis (SPPS) techniques can be adapted to incorporate D-Arginine amide dihydrochloride or its modified versions into peptide sequences, creating probes for studying peptide-protein interactions. nih.gov The development of these derivatives is crucial for exploring biological processes where the stereochemistry of arginine is a determining factor.

| Derivative Class | Synthetic Approach | Potential Research Application | Reference |

| Schiff Bases | Condensation reaction with aromatic aldehydes. | Probing antioxidant mechanisms, enzyme inhibition studies. | farmaciajournal.com |

| Lipophilic Derivatives | Addition of alkoxycarbonyl groups to the guanidine (B92328) moiety. | Studying membrane transport and interactions, enhancing cellular uptake. | mdpi.comnih.gov |

| Peptidomimetics | Incorporation into peptide chains via Solid-Phase Peptide Synthesis (SPPS). | Investigating peptide-protein interactions, developing enzyme-resistant probes. | nih.gov |

| Nα-Acylated Derivatives | Benzoylation or attachment of other acyl groups to the alpha-amino group. | Substrates for specific enzyme assays, modulating receptor binding affinity. | google.comchemimpex.com |

This table presents potential derivative classes for D-Arginine amide dihydrochloride based on established synthesis methods for arginine analogs.

Elucidation of Stereospecific Biochemical Pathways Involving D-Arginine

A significant frontier in amino acid research is understanding the distinct biological roles of D-enantiomers. acs.org While L-amino acids are the primary building blocks of proteins, D-amino acids are known to have unique physiological functions, particularly in the nervous and endocrine systems and in microorganisms. acs.orgnih.gov Research indicates that the biochemical pathways for L- and D-arginine are stereospecific, meaning enzymes and transporters can distinguish between the two isomers. physiology.orgoup.com

Studies have shown that orally administered D-arginine results in higher concentrations in the brain compared to L-arginine, suggesting different transport and metabolic mechanisms. nih.gov It has been proposed that D-arginine may utilize different transporters and could be a substrate for nitric oxide (NO) production via a pathway distinct from the canonical L-arginine-dependent nitric oxide synthase (NOS) pathway. nih.gov Elucidating these D-arginine-specific pathways is a major goal. This involves identifying and characterizing the specific enzymes (e.g., D-amino acid oxidases) and transporters that recognize and process D-arginine and its derivatives. acs.org

The study of stereospecific enzymes, such as the L-arginine oxygenase VioC which hydroxylates L-arginine with specific stereochemistry, underscores the need to search for analogous enzymes that act on D-arginine. nih.gov Understanding these pathways could reveal novel signaling and metabolic roles for D-arginine in health and disease.

| Research Finding | Organism/System | Implication for D-Arginine Pathways | Reference |

| Vasodilator effects of arginine are stereospecific. | Humans | Suggests that receptors or enzymes in the vascular system differentiate between L- and D-arginine. | physiology.org |

| D-arginine exhibits higher enrichment in the brain and milk than L-arginine. | ICR Mice | Indicates the existence of specific transport and metabolic systems for D-arginine. | nih.gov |

| The arginine taste pathway shows stereospecificity. | Channel Catfish | The receptor system for taste sensation is tuned to the L-isomer, highlighting stereospecific recognition. | oup.com |

| Enzymes like VioC catalyze stereospecific hydroxylation of L-arginine. | Streptomyces species | Provides a model for the kind of stereospecific enzymes that may exist for D-arginine metabolism. | nih.gov |

This table summarizes key research findings that support the existence of stereospecific biochemical pathways for arginine isomers.

Computational Approaches in Predicting D-Arginine Amide Dihydrochloride Interactions

Computational modeling has become an indispensable tool in modern biochemistry for predicting and analyzing molecular interactions. portlandpress.com Techniques such as molecular dynamics (MD) simulations and quantum mechanical methods like Density Functional Theory (DFT) allow researchers to study the binding of ligands like D-Arginine amide dihydrochloride to biological targets at an atomic level. nih.govresearchgate.net

These in silico approaches can predict how D-Arginine amide dihydrochloride and its derivatives will interact with proteins, nucleic acids, and lipid membranes. nih.govnih.govcsic.es For example, simulations can reveal the preferred binding modes, calculate binding free energies, and identify the key amino acid residues in a protein's active site that form hydrogen bonds or electrostatic interactions with the guanidinium group of the D-arginine derivative. researchgate.netmdpi.com The guanidinium group is of particular interest due to its ability to form strong interactions, including stable, stacked clusters with other arginine molecules. nih.govresearchgate.net

Computational studies on arginine-rich peptides have successfully elucidated their mechanisms of action, such as inhibiting amyloid-β aggregation by forming electrostatic interactions with specific residues on the amyloid peptide. researchgate.net Similar computational analyses of D-Arginine amide dihydrochloride can guide the rational design of new derivatives with enhanced affinity and selectivity for a desired biological target, accelerating the discovery process and reducing the need for extensive experimental screening. nih.gov

| Computational Method | Application | Predicted Outcome | Reference |

| Molecular Dynamics (MD) Simulation | Simulating the interaction of D-arginine derivatives with proteins or membranes. | Binding affinity, conformational changes, identification of key interacting residues. | csic.esresearchgate.net |

| Density Functional Theory (DFT) | Analyzing arginine-amino acid and arginine-arginine interactions. | Interaction energies, charge distribution, stability of molecular clusters. | researchgate.netbohrium.com |

| Molecular Docking | Predicting the binding pose of D-arginine derivatives in a protein's active site. | Preferred binding orientation, ranking of potential inhibitors based on binding score. | portlandpress.commdpi.com |

| Quantum Chemistry Calculations | Estimating the effects of chemical modifications (e.g., methylation) on the guanidinium group. | Changes in partial charges, hydrogen bonding potential. | nih.gov |

This table outlines common computational methods and their applications in studying the interactions of D-Arginine amide dihydrochloride.

Integration of D-Arginine Amide Dihydrochloride in Advanced Biochemical Tool Development

D-Arginine amide dihydrochloride serves as a valuable scaffold for the construction of advanced biochemical tools designed to investigate cellular processes with high specificity. A prominent application is in the development of fluorescent probes for the enantioselective detection of D-arginine. bohrium.comresearchgate.net

Researchers have successfully synthesized chiral fluorescent probes that exhibit a selective fluorescence enhancement upon binding to D-arginine, allowing for its detection at very low concentrations. bohrium.comresearchgate.net These tools are critical for studying the distribution and dynamics of D-arginine in biological systems, as its low abundance compared to L-arginine makes it difficult to detect. bohrium.com By attaching an environmentally sensitive fluorophore to the D-Arginine amide dihydrochloride backbone, new probes can be created to visualize its uptake, localization, and interaction with intracellular targets in real-time.

Furthermore, arginine mimetic-containing peptides have been developed as fluorescent probes for detecting specific proteins, such as the 14-3-3 protein family. rsc.orgrsc.org This concept can be extended by incorporating D-Arginine amide dihydrochloride into peptide-based probes. Such probes would be particularly useful for studying interactions with targets that exhibit stereospecific binding and would also benefit from increased resistance to degradation by proteases, a common feature of D-peptides. researchgate.net The use of D-Arginine amide dihydrochloride as a substrate in enzyme assays is another key application, helping to identify and characterize enzymes involved in D-amino acid metabolism. chemimpex.comchemimpex.com

| Biochemical Tool | Design Principle | Research Application | Reference |

| Enantioselective Fluorescent Probes | A chiral fluorophore framework that specifically binds D-arginine, causing a change in fluorescence. | Detecting and quantifying D-arginine in biological samples; studying D-amino acid signaling. | bohrium.comresearchgate.net |

| Peptide-Based Probes | Incorporation of D-arginine amide into a peptide sequence linked to a reporter molecule (e.g., fluorophore). | Detecting specific protein targets with high affinity and selectivity; improved stability against proteolysis. | rsc.orgrsc.org |

| Enzyme Substrates | Use as a specific substrate to measure the activity of enzymes involved in D-arginine metabolism. | Characterizing novel enzymes; screening for enzyme inhibitors. | chemimpex.comchemimpex.com |

| Arginine Mimetics | Designing molecules that mimic the guanidinium group of arginine to interact with specific biological targets. | Developing selective inhibitors or probes for proteins that bind arginine. | rsc.orgunivie.ac.at |

This table describes the integration of D-Arginine amide dihydrochloride into various types of advanced biochemical tools.

Q & A

Q. What are the optimal synthesis methods for D-Arginine amide dihydrochloride, and how can purity be ensured?

The synthesis of D-Arginine amide dihydrochloride typically involves amide bond formation between D-Arginine and a suitable acylating agent, followed by dihydrochloride salt formation. Key steps include:

- Solvent selection : Polar aprotic solvents (e.g., DMF) are preferred to stabilize intermediates and enhance reaction efficiency.

- Coupling agents : Use carbodiimides (e.g., EDC) or HOBt to activate carboxylic acid groups for amide bond formation .

- Purification : Recrystallization or column chromatography (e.g., reverse-phase HPLC) is critical to isolate the dihydrochloride salt. Purity validation via NMR (for structural confirmation) and HPLC (≥95% purity) is recommended .

Q. What characterization techniques are essential for confirming the structure and stability of D-Arginine amide dihydrochloride?

- Spectroscopic methods :

- NMR : ¹H/¹³C NMR to verify the amide bond and absence of impurities.

- FT-IR : Confirm characteristic peaks (e.g., N-H stretching at ~3300 cm⁻¹, C=O at ~1650 cm⁻¹) .

- Thermal analysis : Differential scanning calorimetry (DSC) to assess melting points and thermal stability .

- Mass spectrometry : High-resolution MS (HRMS) for molecular weight validation .

Q. How should researchers design experiments to study the solubility and stability of D-Arginine amide dihydrochloride in aqueous buffers?

- Solubility profiling : Test solubility in buffers at physiological pH (6.5–7.4) and varying ionic strengths. Note precipitation thresholds.

- Stability assays : Incubate the compound at 4°C, 25°C, and 37°C over 72 hours, monitoring degradation via HPLC .

- Co-solvent systems : For poor solubility, use biocompatible co-solvents (e.g., DMSO ≤1% v/v) while ensuring minimal interference with biological assays .

Advanced Research Questions

Q. How can molecular dynamics (MD) simulations elucidate the interaction of D-Arginine amide dihydrochloride with lipid membranes?

- System setup : Model the compound in a lipid bilayer (e.g., DPPC) using force fields like CHARMM35.

- Key parameters : Track hydrogen bonding between the amide group and lipid headgroups, and electrostatic interactions of the cationic arginine moiety with phosphate groups .

- Validation : Correlate MD results with experimental data from fluorescence anisotropy (e.g., DPH probes) and DSC to confirm membrane fluidity changes .

Q. What experimental strategies resolve contradictory data in enzyme inhibition studies involving D-Arginine amide dihydrochloride?

- Dose-response curves : Perform assays across a wide concentration range (nM–mM) to identify non-linear effects.

- Control experiments : Test structural analogs (e.g., ester vs. amide derivatives) to isolate functional group contributions .

- Mechanistic studies : Use stopped-flow kinetics or isothermal titration calorimetry (ITC) to distinguish competitive vs. non-competitive inhibition .

Q. How can researchers optimize D-Arginine amide dihydrochloride for targeted drug delivery applications?

- Functionalization : Introduce click chemistry handles (e.g., azide/alkyne groups) via side-chain modification for conjugation with targeting ligands .

- In vitro validation : Use cell lines overexpressing specific receptors (e.g., integrins) to assess uptake efficiency via flow cytometry or confocal microscopy .

Q. What methodologies are recommended for studying the compound’s role in modulating ion channel activity?

- Electrophysiology : Patch-clamp recordings to measure current modulation in transfected HEK293 cells expressing target channels (e.g., AMPA receptors) .

- Fluorescent probes : Use Ca²⁺-sensitive dyes (e.g., Fluo-4) to quantify intracellular ion flux changes .

Methodological Considerations for Data Interpretation

Q. How to address batch-to-batch variability in biological activity studies?

- Quality control : Enforce strict synthesis protocols (e.g., reaction time, temperature) and batch validation via NMR/HPLC.

- Statistical design : Use randomized block designs in assays to minimize batch effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.